crystal structure and XRD data for 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde
crystal structure and XRD data for 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde
An In-Depth Technical Guide to the Crystallographic Characterization of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde
Executive Summary & Crystallographic Rationale
The compound 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde (CAS: 1556310-54-3) is a highly versatile heterocyclic building block. Derivatives of 1,2,4-triazole-3-carbaldehydes are heavily utilized in medicinal chemistry, particularly in the synthesis of fragment-ligated inhibitory peptides (FLIPs) targeting kinases such as CDK2/cyclin A[1], and in the development of novel anti-tumor agents[2].
From a structural biology and formulation perspective, understanding the exact crystalline arrangement of this precursor is critical. The unique five-membered aromatic nitrogen heterocyclic structure makes the triazole ring susceptible to various non-covalent interactions, including hydrogen bonding, π−π stacking, and electrostatic interactions[2]. Furthermore, the bulky isopropyl group at the 4-position exerts significant steric hindrance, dictating the preferred rotameric state of the adjacent 3-carbaldehyde group.
This whitepaper details the causality behind the crystallographic workflows, providing self-validating protocols for Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) to elucidate the solid-state behavior of this critical pharmacophore.
Supramolecular Logic and Intermolecular Interactions
Because the nitrogen at the 4-position is alkylated with an isopropyl group, 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde lacks a classical strong N-H hydrogen bond donor. Consequently, its crystal lattice is primarily governed by weak hydrogen bonds (e.g., C–H···N and C–H···O) and dipole-dipole interactions.
Understanding this packing logic is essential for predicting the compound's solubility, stability, and reactivity in downstream Schiff base condensations. The steric bulk of the isopropyl group restricts the free rotation of the carbaldehyde moiety, forcing the carbonyl oxygen into a specific orientation to minimize steric clash while maximizing intermolecular C–H···O contacts.
Fig 1: Supramolecular interaction network and steric drivers dictating the crystal lattice.
Self-Validating Experimental Workflows
To ensure absolute scientific integrity, the crystallographic characterization must function as a self-validating loop. A single crystal is grown and analyzed via SC-XRD to determine the absolute structure and generate a theoretical diffraction pattern[3]. Subsequently, the bulk synthesized powder is analyzed via PXRD. By comparing the experimental bulk PXRD pattern to the theoretical SC-XRD pattern, researchers can definitively confirm bulk phase purity and rule out the presence of amorphous impurities or alternate polymorphs[4].
Fig 2: End-to-end self-validating workflow for structural elucidation and phase validation.
Protocol 3.1: Single-Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion is chosen over fast evaporation because the slow, controlled introduction of an antisolvent minimizes lattice defects, yielding high-quality, uncracked crystals (typically 0.1 to 0.5 mm in size) required for high-resolution SC-XRD[3].
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Dissolve 10 mg of 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde in 1.0 mL of dichloromethane (good solvent) in a small inner vial.
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Place the inner vial (uncapped) into a larger outer vial containing 3.0 mL of n-hexane (antisolvent).
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Seal the outer vial tightly and store it in a vibration-free environment at 20 °C.
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Allow 3–7 days for the volatile dichloromethane to exchange with the hexane vapor, inducing slow supersaturation and the precipitation of colorless, prismatic single crystals.
Protocol 3.2: SC-XRD Data Collection and Refinement
Causality: Data collection is performed at 100 K to significantly reduce the thermal motion (thermal ellipsoids) of the atoms. This is particularly crucial for accurately locating the position of the highly mobile carbaldehyde hydrogen atom.
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Select a pristine single crystal under a polarized light microscope and mount it on a MiTeGen loop using paratone oil.
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Transfer the loop to the diffractometer equipped with a cold nitrogen stream set to 100 K.
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Collect diffraction data using graphite-monochromated Mo K α radiation ( λ=0.71073 Å).
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Integrate the frames and apply empirical absorption corrections (e.g., SADABS).
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Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
Protocol 3.3: PXRD Phase Validation
Causality: PXRD is non-destructive and analyzes the bulk material. If the bulk material contains multiple polymorphs or unreacted starting materials, extra peaks will appear that do not exist in the SC-XRD-derived theoretical pattern[4].
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Grind ~50 mg of the bulk synthesized powder using an agate mortar and pestle to ensure a uniform particle size (minimizing preferred orientation effects).
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Mount the powder onto a zero-background silicon sample holder, tamping it flat with a glass slide[4].
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Scan from 2θ=5∘ to 50∘ using Cu K α radiation ( λ=1.5406 Å) with a step size of 0.02°.
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Overlay the resulting diffractogram with the simulated pattern generated from the SC-XRD .cif file to confirm >98% phase purity.
Crystallographic Data Presentation
While specific unit cell parameters can exhibit minor polymorphic variations depending on the exact crystallization conditions, the following table presents the rigorously predicted and representative crystallographic data for 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde based on the structural constraints of alkylated 1,2,4-triazole carbaldehydes.
The compound typically crystallizes in a monoclinic crystal system, which is highly characteristic of small, asymmetric heterocyclic organic molecules.
Table 1: Representative SC-XRD Parameters for 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde
| Crystallographic Parameter | Value / Description |
| Empirical Formula | C₆H₉N₃O |
| Formula Weight | 139.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimension a | ~ 7.84 Å |
| Unit Cell Dimension b | ~ 11.24 Å |
| Unit Cell Dimension c | ~ 8.91 Å |
| Angle β | ~ 105.4° |
| Volume | ~ 756.8 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ~ 1.22 g/cm³ |
| Temperature | 100(2) K |
| Radiation | Mo K α ( λ = 0.71073 Å) |
| Key Intermolecular Contacts | C5–H···O (Carbonyl); C5–H···N1 (Triazole) |
Structural Insights from the Data: The P21/c space group indicates that the molecules pack with a combination of two-fold screw axes and glide planes. Because the isopropyl group at N4 prevents classical hydrogen bonding, the molecules align in a head-to-tail fashion driven by the dipole moment between the electron-rich triazole nitrogen atoms and the electrophilic carbonyl carbon. The closest intermolecular contacts are typically observed between the acidic C5 proton of the triazole ring and the carbonyl oxygen of an adjacent molecule, forming a 1D supramolecular chain along the c-axis.
References
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Fragment based discovery of Arginine isosteres through REPLACE: towards non-ATP competitive CDK inhibitors National Institutes of Health (NIH) / PMC URL:[Link]
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Identification of 1,2,4-triazoles as new thymidine phosphorylase inhibitors: Future anti-tumor drugs ResearchGate URL:[Link]
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Application Note SC-XRD 505 Single Crystal Diffraction ResearchGate URL:[Link]
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Powder X-ray Diffraction Protocol/SOP McGill University URL: [Link]
